Allopregnanolone (3α,5α-tetrahydroprogesterone) is an endogenous neuroactive steroid, a class of compounds synthesized in the brain and in peripheral endocrine glands. [] Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] It is synthesized from progesterone via the sequential actions of two enzymes, 5α-reductase and 3α-hydroxysteroid dehydrogenase. [, , ] Allopregnanolone has been implicated in a wide range of physiological processes, including mood regulation, stress response, cognition, and neuroprotection. [, , , , , , , , , , , , , , , , ]
Synthesis Analysis
Conversion of Progesterone to 5α-dihydroprogesterone (5α-DHP): This step is catalyzed by the enzyme 5α-reductase. [, , ]
Reduction of 5α-DHP to Allopregnanolone: This step is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase. [, , ]
Mechanism of Action
Allopregnanolone primarily exerts its effects through its interaction with the GABAA receptor. [, , ] It acts as a potent positive allosteric modulator of the receptor, enhancing the effects of the inhibitory neurotransmitter GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. [, ]
Allopregnanolone exhibits selectivity for GABAA receptors containing the δ subunit. [, ] These receptors are primarily located extrasynaptically and contribute to tonic inhibition in neurons, influencing overall neuronal excitability and susceptibility to excitation. [, ]
Physical and Chemical Properties Analysis
Allopregnanolone is a lipophilic (fat-soluble) compound, enabling it to readily cross the blood-brain barrier. [, ] It is soluble in organic solvents but sparingly soluble in water. []
Applications
Neuroprotection: Allopregnanolone has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases like Alzheimer's disease and glaucoma. [, ] It promotes neurogenesis and protects against neuronal damage caused by excitotoxicity and oxidative stress.
Psychiatric Disorders: Dysregulation of allopregnanolone has been linked to several psychiatric disorders, including anxiety, depression, and premenstrual dysphoric disorder. [, , , , ] Research suggests that restoring allopregnanolone levels may have therapeutic potential for these conditions.
Epilepsy: Allopregnanolone possesses anticonvulsant and antiepileptic properties. [, , ] Its ability to enhance GABAergic inhibition contributes to the suppression of seizure activity. Research suggests that allopregnanolone and its analogs could be potential treatments for epilepsy, including drug-resistant epilepsy. [, ]
Stress Response: Allopregnanolone plays a role in regulating the body's response to stress. [, , ] It modulates the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones.
Cognitive Function: Allopregnanolone influences various aspects of cognitive function, including learning, memory, and attention. [, , ] Its effects on GABAergic transmission and neuronal excitability contribute to these cognitive processes.
Future Directions
Therapeutic Development: Further investigation of allopregnanolone and its analogs as potential therapeutic agents for various neurological and psychiatric disorders. [, , , , ] This includes exploring different routes of administration, optimizing dosing regimens, and conducting clinical trials to assess efficacy and safety in humans.
Mechanism of Action: Elucidating the precise molecular mechanisms underlying allopregnanolone's effects on GABAA receptors and other potential targets. [, ] This includes investigating the role of specific receptor subunits, interactions with other neurotransmitter systems, and downstream signaling pathways.
Biomarkers and Diagnostics: Investigating the utility of allopregnanolone as a biomarker for various conditions, including depression, anxiety, and neurodegenerative diseases. [, , ] This includes developing reliable and sensitive methods for measuring allopregnanolone levels in biological samples and establishing thresholds for diagnostic and prognostic purposes.
Individualized Medicine: Exploring the potential for personalized medicine approaches based on allopregnanolone levels and individual variability in response to allopregnanolone-based therapies. [] This includes investigating genetic and environmental factors that influence allopregnanolone synthesis and metabolism and developing tailored treatment strategies based on individual patient profiles.
Related Compounds
Progesterone
Compound Description: Progesterone is a naturally occurring steroid hormone involved in the female menstrual cycle, pregnancy, and embryogenesis. It is a precursor to allopregnanolone and is metabolized into allopregnanolone via enzymes in the brain and other tissues. [, , , , , , , , , , , , , , , , , ]
Relevance: Progesterone's role as the primary precursor to allopregnanolone makes it highly relevant. Fluctuations in progesterone levels, such as during the menstrual cycle or pregnancy, directly impact allopregnanolone concentrations. Studies have investigated the effects of progesterone administration on allopregnanolone levels and related behavioral and physiological outcomes. [, , , , , , , , , , , , , ]
Ganaxolone
Compound Description: Ganaxolone (3β-hydroxy-3α-methyl-5α-pregnan-20-one) is a synthetic neuroactive steroid analog of allopregnanolone. It acts as a positive allosteric modulator of GABAA receptors, similar to allopregnanolone. [, , ]
Relevance: Ganaxolone's structural similarity and shared mechanism of action with allopregnanolone make it a relevant compound. It is being investigated as a potential therapeutic agent for various neurological disorders, including epilepsy and status epilepticus. [, , ]
Alphaxalone
Compound Description: Alphaxalone (5α-pregnan-3α-ol-11,20-dione) is a synthetic neuroactive steroid that acts as a general anesthetic. It is also a positive allosteric modulator of GABA-A receptors, but with different subunit selectivity compared to allopregnanolone. [, ]
Relevance: Like allopregnanolone, alphaxalone modulates GABA-A receptor activity, although their effects vary depending on the receptor subunit composition. Research suggests that alphaxalone may also activate pregnane X receptors (PXR), potentially contributing to neuroprotective effects. [, ]
Isoallopregnanolone
Compound Description: Isoallopregnanolone is a stereoisomer of allopregnanolone. Unlike allopregnanolone, it lacks the ability to modulate GABAA receptors, making it useful for differentiating allopregnanolone’s GABAA receptor-mediated effects from other potential mechanisms. []
Relevance: As a structural isomer of allopregnanolone without GABAA receptor activity, isoallopregnanolone serves as a crucial control compound in research. Comparing its effects to those of allopregnanolone helps pinpoint the specific contributions of GABAA receptor modulation to allopregnanolone's actions. []
Epipregnanolone
Compound Description: Epipregnanolone is a 3β-pregnane isomer of allopregnanolone and acts as an antagonist at the GABA-A receptor. [, ]
Relevance: Its ability to block the potentiation of GABA-A receptors caused by allopregnanolone makes it a valuable tool for studying the role of GABA-A receptors in allopregnanolone's effects. [, ]
5α-dihydroprogesterone (5α-DHP)
Compound Description: 5α-dihydroprogesterone is the immediate precursor of allopregnanolone in the biosynthetic pathway. It is converted to allopregnanolone by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). []
Relevance: Understanding the kinetics of 5α-DHP reduction to allopregnanolone by 3α-HSD is vital for elucidating factors influencing allopregnanolone production. []
Pregnanolone
Compound Description: Pregnanolone, like allopregnanolone, is a neuroactive steroid and a positive allosteric modulator of GABA-A receptors. It is produced from 5β-DHP by the enzyme 3α-HSD. []
Relevance: While structurally similar to allopregnanolone and possessing similar pharmacological properties, pregnanolone is derived from a different precursor (5β-DHP). Studying pregnanolone alongside allopregnanolone provides insights into the structure-activity relationships of neuroactive steroids. []
5α,20α-tetrahydroprogesterone
Compound Description: 5α,20α-tetrahydroprogesterone is another metabolite produced during the metabolism of 5α-DHP by 3α-HSD. Its formation suggests potential competition for the enzyme, which could impact allopregnanolone synthesis. []
Relevance: This compound highlights the complexity of neurosteroid metabolism. The relative production rates of allopregnanolone and 5α,20α-tetrahydroprogesterone from their common precursor, 5α-DHP, may be influenced by factors such as enzyme availability and substrate concentration. []
3β‐20β‐dihydroxy‐5α‐pregnane (UC1011)
Compound Description: UC1011 is a neuroactive steroid that acts as a GABA-A receptor antagonist, specifically blocking the effects of allopregnanolone in vitro and in vivo. []
Relevance: UC1011's ability to reverse allopregnanolone-induced effects, such as learning impairment in rats, makes it a potential tool for investigating the therapeutic potential of blocking allopregnanolone's actions in specific conditions. []
Medroxyprogesterone acetate (MPA)
Compound Description: MPA is a synthetic progestin used in hormonal contraceptives and hormone therapy. Like progesterone, MPA can be metabolized into allopregnanolone. []
Relevance: Research has examined the effects of MPA on central and peripheral allopregnanolone levels, comparing its effects to those of progesterone in various tissues. Understanding the distinct impact of MPA on allopregnanolone is crucial due to its widespread use in women's health. []
Dehydroepiandrosterone (DHEA)
Compound Description: DHEA is an endogenous steroid hormone produced by the adrenal glands. Like allopregnanolone, it is considered a neuroactive steroid. [, ]
Relevance: Studies have investigated the potential link between DHEA and allopregnanolone, particularly in the context of aging, stress response, and cognitive function. [, ]
Cortisol
Compound Description: Cortisol is a steroid hormone produced by the adrenal glands, primarily known for its role in stress response. It influences energy regulation, immune function, and mood. [, , , ]
Relevance: Research has explored the relationship between cortisol and allopregnanolone, particularly in the context of stress and hypothalamic-pituitary-adrenal (HPA) axis activity. Both hormones show altered levels in conditions like depression and anxiety, and understanding their interplay is important. [, , , ]
β-Endorphin
Compound Description: β-Endorphin is an endogenous opioid peptide involved in pain perception, reward, and stress response. Its production and activity are influenced by various factors, including gonadal steroids. [, ]
Relevance: Studies have investigated the combined effects of allopregnanolone and β-endorphin, exploring their potential roles in stress, mood regulation, and neuroendocrine function. [, ]
Ethanol
Compound Description: Ethanol (ethyl alcohol), the primary psychoactive component in alcoholic beverages, exerts its effects by modulating various neurotransmitter systems, including the GABAergic system. [, ]
Relevance: Ethanol administration has been shown to influence allopregnanolone levels in the brain. Moreover, both ethanol and allopregnanolone share the ability to modulate GABA-A receptors, potentially contributing to their overlapping behavioral effects, such as sedation and cognitive impairment. [, ]
Pentobarbital
Compound Description: Pentobarbital is a barbiturate drug that acts as a central nervous system depressant. It is a GABA-A receptor positive allosteric modulator, enhancing GABAergic transmission. []
Relevance: Studies have used pentobarbital as a comparator drug to investigate the discriminative stimulus effects of allopregnanolone. Findings suggest that allopregnanolone can produce subjective effects similar to those of ethanol, as evidenced by its ability to substitute for ethanol in drug discrimination paradigms in non-human primates. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Suriclone, also known as RP-31264, is an anxiolytic drug belonging to the family of cyclopyrrolones. Suriclone has a very similar pharmacological profile to the benzodiazepine family of drugs including sedative and anxiolytic properties but with less amnestic effects. The mechanism of action by which suriclone produces its sedative and anxiolytic effects is by modulating GABA-A receptors, although suriclone is more subtype-selective than most benzodiazepines.
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-3-pyrazolecarboxamide is a member of pyrazoles and a ring assembly. Surinabant has been investigated for the treatment of Smoking Cessation.
Sut 8701 is a cholecystokinin analog that prevents the cholinergic degeneration in the rat cerebral cortex following basal forebrain lesioning. Sut 8701 may be effective in slowing down the degenerative processes in Alzheimer'sdisease.
SUVN-502 is a novel, potent, safe, highly selective and orally active antagonist at a central nervous system serotonin receptor site 5-HT6 intended for treatment of cognitive disorders such as Alzheimer’s and Schizophrenia, an unmet medical need.
SUVN-911 is a potent and selective α4β2 nAChR antagonist. SUVN-911 showed excellent ADME properties with no drug-drug interaction liability and robust efficacy in animal models of depression. it is a potent α4β2 receptor ligand with a Ki value of 1.5 nM. It showed >10 μM binding affinity toward the ganglionic α3β4 receptor apart from showing selectivity over 70 other targets. It is orally bioavailable and showed good brain penetration in rats. Marked antidepressant activity and dose-dependent receptor occupancy in rats support its potential therapeutic utility in the treatment of depression.
SUVN-D4010 is a potent, selective, brain penetrant and orally active 5-HT4 receptor partial agonist for the treatment of cognitive dysfunction associated with Alzheimer’s disease and other dementias. Suven submitted Investigational New Drug Application (IND) to US FDA to conduct Phase-1 clinical trial for Cognition in Alzheimer’s Disease. SUVN-D4010 may be potentially useful for treating Alzheimer’s disease, cognitive disorders, Attention deficit hyperactivity disorder, Parkinson’s and schizophrenia